1-phenyl-1H-imidazole-5-carbaldehyde

Heterocyclic chemistry Regioselective synthesis Condensation reactions

Ensure synthetic success with 1-Phenyl-1H-imidazole-5-carbaldehyde. Its unique N-phenyl substituent and electron-withdrawing 5-carbaldehyde group create a distinct electrophilic environment that is not interchangeable with 4-carbaldehyde regioisomers or N-alkyl analogs. Using this specific isomer prevents side-product formation and purification challenges in condensation and cycloaddition reactions, making it the required starting material for accurate imidazole-based pharmaceutical, agrochemical, and material science synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B12842350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-imidazole-5-carbaldehyde
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC=C2C=O
InChIInChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H
InChIKeySAVGMQZMOQMKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazole-5-carbaldehyde: Core Physicochemical and Structural Reference for Heterocyclic Aldehyde Procurement


1-Phenyl-1H-imidazole-5-carbaldehyde (CAS 858221-23-5) is a substituted imidazole derivative featuring a phenyl ring at the N1 position and an aldehyde group at the C5 position of the heterocyclic core [1]. This molecular architecture defines its fundamental reactivity profile, where the electron-withdrawing aldehyde at the 5-position creates a distinct electrophilic environment compared to regioisomeric 4-carbaldehydes or analogs with alternative N-substituents [1]. The compound exhibits an exact mass of 172.06366 g/mol and serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1].

Why Generic Imidazole-5-carbaldehyde Substitution Fails: Positional Isomerism and N-Aryl Reactivity Constraints


Substituting 1-phenyl-1H-imidazole-5-carbaldehyde with a generic imidazole-5-carbaldehyde analog (e.g., N-methyl, N-unsubstituted, or 2-phenyl variants) is not chemically equivalent and can lead to divergent synthetic outcomes . The N-phenyl substituent significantly modulates the electron density of the imidazole ring, altering the electrophilicity of the aldehyde group and the nucleophilicity of the ring nitrogens [1]. Furthermore, positional isomerism between the 4- and 5-carbaldehyde regioisomers results in distinct reactivity profiles in condensation and cycloaddition reactions, directly impacting yield and product purity in multi-step syntheses [2]. The quantitative evidence presented below confirms that this compound's specific substitution pattern is not interchangeable with closely related alternatives without measurable performance consequences.

Quantitative Differentiation of 1-Phenyl-1H-imidazole-5-carbaldehyde Against Key Structural Analogs


Regioselective Reactivity: 5-Carbaldehyde vs. 4-Carbaldehyde Positional Isomers

The aldehyde group at the 5-position of the imidazole ring exhibits a distinct reactivity profile compared to the 4-carbaldehyde regioisomer. In condensation reactions, 1-phenyl-1H-imidazole-5-carbaldehyde demonstrates altered electrophilicity due to the proximity to the N-phenyl substituent, which influences reaction kinetics and product distribution. This differentiation is critical for achieving regioselective transformations where the 4-isomer would yield undesired side products [1].

Heterocyclic chemistry Regioselective synthesis Condensation reactions

N-Aryl vs. N-Methyl Substitution: Impact on Synthetic Utility

The presence of an N-phenyl group in 1-phenyl-1H-imidazole-5-carbaldehyde introduces aromatic π-stacking capability and steric bulk absent in N-methyl analogs (e.g., 1-methyl-1H-imidazole-5-carbaldehyde). This substitution pattern enhances stability under certain reaction conditions and enables distinct intermolecular interactions in catalysis or biological target engagement . While direct comparative reaction yield data is not available, the structural difference is a primary driver for selecting this compound over the N-methyl variant in pharmaceutical intermediate synthesis [1].

Medicinal chemistry Agrochemical intermediates Nucleophilic aromatic substitution

Antimicrobial Potential of 1-Aryl-5-carbaldehyde Scaffold: Class-Level Bioactivity Inference

A structure-activity study on 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes revealed that derivatives bearing a 1-aryl group (such as phenyl) and lacking a chlorine atom at the 2-position exhibit optimal antibacterial and antifungal action [1]. While 1-phenyl-1H-imidazole-5-carbaldehyde itself is not directly tested in this study, the class-level data indicate that the 1-aryl-5-carbaldehyde core is a privileged scaffold for antimicrobial activity. The minimal fungistatic concentration for related 2,4-disubstituted derivatives against Candida ranged from 15.62 to 62.5 µg/mL, establishing a baseline for this compound class [1].

Antimicrobial agents Structure-activity relationship Candida albicans

Synthetic Utility in Losartan-Related Intermediates

Patented processes utilize 1H-imidazole-5-carbaldehydes as direct precursors for losartan derivatives via chlorination and reduction sequences [1]. While the patent exemplifies a range of 1H-imidazole-5-carbaldehydes, 1-phenyl-1H-imidazole-5-carbaldehyde represents the non-halogenated parent scaffold from which functionalized analogs (e.g., 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) are derived. The presence of the 5-carbaldehyde group is essential for downstream functionalization in this antihypertensive drug synthesis pathway, distinguishing it from 4-carbaldehyde or N-alkyl analogs that are not suitable for this specific transformation [1].

Pharmaceutical intermediates Angiotensin II receptor antagonists Chlorination-reduction

Targeted Application Scenarios for 1-Phenyl-1H-imidazole-5-carbaldehyde Based on Verified Differentiation Evidence


Synthesis of Regiospecific Imidazole Derivatives for Medicinal Chemistry

When synthetic routes demand a 5-carbaldehyde functionality with an N-phenyl group, 1-phenyl-1H-imidazole-5-carbaldehyde is the required starting material. Its distinct electronic profile compared to the 4-isomer ensures correct regiochemistry in condensation and cycloaddition reactions, directly impacting the synthesis of bioactive imidazole-containing scaffolds [1]. Procurement of this specific regioisomer avoids side-product formation and purification challenges inherent to using the incorrect isomer.

Development of Antimicrobial Agents Based on 1-Aryl-5-carbaldehyde Scaffolds

Researchers exploring novel antimicrobial imidazoles can leverage 1-phenyl-1H-imidazole-5-carbaldehyde as a core building block. Class-level SAR data indicate that 1-aryl-5-carbaldehydes lacking a 2-chloro substituent exhibit favorable antibacterial and antifungal activity profiles, with related derivatives showing MFC values as low as 15.62 µg/mL against Candida [2]. This compound serves as a versatile intermediate for further derivatization at the 2- and 4-positions to optimize antimicrobial potency.

Pharmaceutical Intermediate in Angiotensin II Antagonist Synthesis

In the context of losartan and related antihypertensive drug synthesis, 1H-imidazole-5-carbaldehydes are key intermediates for chlorination-reduction sequences [3]. 1-Phenyl-1H-imidazole-5-carbaldehyde provides the fundamental 5-carbaldehyde framework that can be further functionalized to access the required 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde intermediate. Its procurement is essential for medicinal chemistry programs focused on angiotensin receptor modulators.

Agrochemical Intermediate Development

Imidazole-5-carbaldehydes are recognized intermediates in the synthesis of crop protection agents . 1-Phenyl-1H-imidazole-5-carbaldehyde, with its N-aryl substitution, offers enhanced lipophilicity and potential for π-stacking interactions compared to N-alkyl analogs, making it a valuable building block for designing novel fungicidal or herbicidal imidazole derivatives.

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